molecular formula C18H23ClN4 B6460080 5-chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile CAS No. 2549008-89-9

5-chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B6460080
CAS No.: 2549008-89-9
M. Wt: 330.9 g/mol
InChI Key: GDAJOEXPMBDJPK-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative featuring a chloro group at position 5, methyl groups at positions 4 and 6, and a complex azetidine-substituted octahydrocyclopenta[c]pyrrole moiety at position 2.

Properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4/c1-11-16(6-20)18(21-12(2)17(11)19)23-9-15(10-23)22-7-13-4-3-5-14(13)8-22/h13-15H,3-5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAJOEXPMBDJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CC(C2)N3CC4CCCC4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular Formula C16H22ClN3
Molecular Weight 295.82 g/mol
IUPAC Name 5-chloro-4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
Canonical SMILES CC1=C(C(=CN=C1)C#N)C(C)(C)N2CCCCC2C2CCN(C2)C1=C(C=C(C=N1)Cl)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori .
  • Receptor Modulation : Preliminary studies suggest that it might act as a modulator of neurotransmitter receptors, influencing pathways related to pain and inflammation .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines. Although initial screenings indicated low activity, further structural modifications could enhance its efficacy .

In Vitro Studies

  • Urease Inhibition : In vitro assays demonstrated that derivatives of similar pyridine compounds exhibit significant urease inhibition with IC50 values ranging from 2.0 µM to 23.2 µM . This suggests that the target compound may possess similar inhibitory properties.
  • Anticancer Screening : A study conducted by the National Cancer Institute evaluated the anticancer activity at a concentration of 10 µM against a panel of approximately sixty cancer cell lines. The results indicated variable growth inhibition rates across different cancer types, with an average growth value of 104.68%, indicating low anticancer activity .

Case Studies

  • Case Study on Urease Inhibition :
    • A derivative compound was synthesized and tested for urease inhibition, showing promising results with an IC50 value significantly lower than standard inhibitors . This highlights the potential for developing new therapeutic agents targeting urease.
  • Anticancer Activity Evaluation :
    • A compound structurally similar to the target was tested against multiple cancer cell lines. Despite low levels of activity observed (92.48% to 126.61% growth), further modifications may improve efficacy against resistant cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents at Position 2 Key Functional Groups Reported Activity/Synthesis Insights
Target Compound Pyridine 3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidine Cl, CH₃, CN Hypothesized high receptor affinity due to bulky substituent
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile () Pyridine (dihydro) Oxo (C=O) Cl, CH₃, CN Potential reactivity at oxo group; may serve as a synthetic intermediate
4,6-Dimethyl-2-(phenylamino)pyridine-3-carbonitrile (3a, ) Pyridine Phenylamino CH₃, CN Kinase inhibition (e.g., CDK2); yield 87%, m.p. 277–279°C
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s, ) Pyrano-pyrazole Chlorophenyl, methoxyphenyl NH₂, Cl, OCH₃, CN Synthetic yield 80%; m.p. 170.7–171.2°C; likely targets cytochrome P450 enzymes

Physicochemical Properties

  • Solubility : The bulky azetidine-pyrrolidine group in the target compound may reduce aqueous solubility compared to the dihydro-pyridinecarbonitrile in , which has a polar oxo group.
  • Melting Points: Pyridine derivatives with aromatic amino groups (e.g., 3a) exhibit higher melting points (>270°C) due to strong intermolecular hydrogen bonding, while pyrano-pyrazoles (e.g., 3s) melt at lower temperatures (~170°C) .

Research Implications and Gaps

  • Activity Data: No direct biological data are available for the target compound. Its design suggests optimization for target binding, but empirical studies are needed.
  • Synthetic Challenges : The azetidine-pyrrolidine substituent’s synthesis likely requires specialized reagents or catalysts, contrasting with simpler analogs .

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